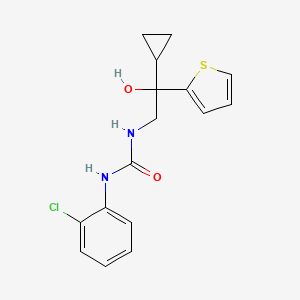

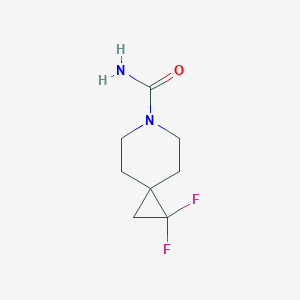

FC1(CC11Ccn(CC1)C(=O)N)F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FC1(CC11Ccn(CC1)C(=O)N)F is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidines and has a molecular formula of C12H12FNO. The purpose of

科学的研究の応用

1. Preparation and Characterization of Carbon Nanoparticles The compound has been used in the preparation and characterization of F-, O-, and N-containing carbon nanoparticles (FON-CNPs). These FON-CNPs were solvothermally synthesized, dissolved, ultra-filtrated, and separated by thin-layer chromatography . The total fluorine content in them was found to be 1.2–1.5 mmol per gram .

pH Sensing

A novel sensing system was designed for pH measurements based on the enhanced and quenched photoluminescence (PL) and UV–Vis absorption of the diluted water solutions of FON-CNPs . The pH responses obtained with the sensing system were dependent on the de-protonation of functional groups with pH change .

Fluorescence Molecules Generation

The compound has been used in the adversarial generations of efficient thermally activated delayed fluorescence molecules . The generator loss was defined as a combination of recons_loss and discr_real_loss, by introducing a reconstruction ratio (Rratio) to account for the weight of autoencoder within the generator learning .

Biological Applications

Carbon-based nanomaterials, including those containing the compound, have emerged as important agents for biological applications due to their unique optical, electronic, mechanical, and chemical properties . Many of these applications rely on successful surface modifications .

作用機序

Target of Action

The primary target of FC1(CC11Ccn(CC1)C(=O)N)F, also known as Flotufolastat F-18, is the prostate-specific membrane antigen (PSMA) . PSMA is a type II transmembrane protein that is overexpressed in prostate cancer cells . It plays a crucial role in the progression of prostate cancer by promoting tumor angiogenesis, growth, and metastasis .

Mode of Action

Flotufolastat F-18 is an 18 F-labeled ligand that binds to PSMA . The binding of this compound to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer using positron emission tomography (PET) imaging . This provides accurate diagnostic imaging for patients with recurrent prostate cancer that require localized treatment .

Biochemical Pathways

The binding of this compound to psma may affect the function of this protein, thereby influencing the progression of prostate cancer

Pharmacokinetics

It is known that flotufolastat f-18 has afaster clearance from the blood pool, liver, and kidney compared to other diastereoisomers of this compound . It also shows a high level of accumulation in tumors . These properties may impact the bioavailability of the compound and its effectiveness as a diagnostic agent.

Result of Action

The binding of Flotufolastat F-18 to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer . This can aid in the diagnosis and management of prostate cancer, particularly in cases with suspected metastasis or recurrence .

特性

IUPAC Name |

2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGASQCTHCURTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FC1(CC11Ccn(CC1)C(=O)N)F | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)

![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)

![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)